molecular formula C27H26N2O2 B11139912 1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one

1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one

Cat. No.: B11139912
M. Wt: 410.5 g/mol
InChI Key: DRKFODLCHJHPOM-RMKNXTFCSA-N
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Description

1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is notable for its unique structure, which includes a benzo[f]chromen-3-one core fused with a piperazine ring and a phenylprop-2-enyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one typically involves multiple steps, starting with the preparation of the benzo[f]chromen-3-one core. This can be achieved through the Claisen–Schmidt condensation of 2-hydroxy-1-naphthaldehyde with acetophenone in the presence of a base such as piperidine . The resulting intermediate is then subjected to further reactions to introduce the piperazine and phenylprop-2-enyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

1-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}benzo[f]chromen-3-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzo[f]chromen-3-one

InChI

InChI=1S/C27H26N2O2/c30-26-19-23(27-24-11-5-4-10-22(24)12-13-25(27)31-26)20-29-17-15-28(16-18-29)14-6-9-21-7-2-1-3-8-21/h1-13,19H,14-18,20H2/b9-6+

InChI Key

DRKFODLCHJHPOM-RMKNXTFCSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4

Origin of Product

United States

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